molecular formula C8H18ClNO5 B13409229 (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)

(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)

Número de catálogo: B13409229
Peso molecular: 243.68 g/mol
Clave InChI: QHWGCVIAMMMOPR-FHCFQYKESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The mixture of (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid and (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile is a synthetic intermediate critical in the production of (R)-Citalopram Oxalate, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders . The mixture combines two distinct components:

Tartaric Acid Derivative: The (2S,3S)-configured butanedioic acid ester, substituted with 4-methylbenzoyl groups, serves as a chiral auxiliary or resolving agent in enantioselective synthesis .

Benzofuran Carbonitrile Derivative: The (1R)-configured isobenzofurancarbonitrile contains a 3-aminopropyl chain and a 4-fluorophenyl group, contributing to the stereochemical specificity required for serotonin transporter (SERT) inhibition .

This mixture is supplied as a pure compound (CAS 928652-49-7) with a molecular formula of C₈H₁₇NO₅·HCl (for one component) and is regulated under FDA Drug Master File (DMF) guidelines to ensure manufacturing compliance . Its primary role is to enable the stereocontrolled synthesis of citalopram derivatives, highlighting its importance in pharmaceutical chemistry .

Propiedades

Fórmula molecular

C8H18ClNO5

Peso molecular

243.68 g/mol

Nombre IUPAC

(3S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5?,6?,7-,8?;/m0./s1

Clave InChI

QHWGCVIAMMMOPR-FHCFQYKESA-N

SMILES isomérico

C1C(C([C@H](C(N1CCO)CO)O)O)O.Cl

SMILES canónico

C1C(C(C(C(N1CCO)CO)O)O)O.Cl

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid typically involves esterification reactions where butanedioic acid is reacted with 4-methylbenzoic acid under acidic conditions. The reaction is facilitated by catalysts such as sulfuric acid or p-toluenesulfonic acid.

For the preparation of (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, a multi-step synthetic route is employed

Industrial Production Methods: Industrial production of these compounds often utilizes continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Análisis De Reacciones Químicas

Types:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the mixture’s structural, functional, and regulatory attributes with analogous compounds:

Compound Name Key Structural Features Applications Pharmacological Activity Regulatory Status Source
(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-Benzofurancarbonitrile Mixture Tartaric acid ester + fluorinated benzofuran with aminopropyl chain Intermediate for (R)-Citalopram Oxalate None (synthetic intermediate) USDMF, GMP-compliant Synthetic
Chicoric Acid (Dicaffeoyl Tartaric Acid) (2R,3R)-2,3-Bis[[E]-3-(3,4-dihydroxyphenyl)propenoyl]butanedioic acid Antioxidant supplements, cosmetics Antioxidant, immunomodulatory Dietary supplement Natural (Echinacea)
Di-P-Toluoyl-D-Tartaric Acid (2S,3S)-2,3-Bis(4-methylbenzoyl)butanedioic acid Chiral resolving agent in synthesis None (chiral separation) USDMF, API-grade Synthetic
Escitalopram Oxalate (1S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile SSRI antidepressant Serotonin reuptake inhibition FDA-approved drug Synthetic

Structural and Functional Analysis

Chirality and Stereochemical Impact :

  • The mixture’s (2S,3S) -tartaric acid derivative contrasts with Chicoric Acid’s (2R,3R) configuration, which is naturally derived and lacks fluorinated aromatic groups . This stereochemical divergence dictates their roles: the mixture enables enantioselective drug synthesis, while Chicoric Acid functions as a bioactive phytochemical.
  • Di-P-Toluoyl-D-Tartaric Acid shares the (2S,3S) configuration with the mixture’s tartaric acid component but lacks the benzofuran moiety, limiting its use to chiral resolution rather than drug synthesis .

Pharmacological Relevance: The (1R)-benzofurancarbonitrile component in the mixture mirrors the core structure of Escitalopram Oxalate but differs in substituents (aminopropyl vs. dimethylaminopropyl) and stereochemistry. Escitalopram’s (1S) configuration enhances its SERT affinity compared to racemic citalopram .

Regulatory and Industrial Use :

  • The mixture’s tartaric acid component is governed by USDMF requirements for API manufacturing , whereas Chicoric Acid is classified as a dietary supplement, bypassing stringent drug regulations . Di-P-Toluoyl-D-Tartaric Acid follows API-grade standards but is primarily used in resolving enantiomers .

Key Research Findings

  • Synthetic Efficiency : The mixture’s combination of a tartaric acid ester and fluorinated benzofuran enables high-yield, stereocontrolled synthesis of citalopram derivatives, reducing racemization risks .
  • Bioactivity Gaps : Unlike Chicoric Acid , the mixture lacks direct bioactivity but is indispensable for producing SSRIs with optimized pharmacokinetics .
  • Regulatory Challenges : Compliance with USDMF guidelines ensures the mixture’s safety in API production, whereas natural analogs like Chicoric Acid face fewer regulatory hurdles .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this mixture in academic research?

Synthesis and purification require precision due to the stereochemical complexity of the components. Key approaches include:

  • Flow Chemistry : Utilize continuous-flow reactors to enhance reproducibility and control reaction parameters (e.g., temperature, residence time). This minimizes side reactions and improves yield .
  • Design of Experiments (DoE) : Apply statistical models to optimize reaction conditions (e.g., molar ratios, solvent systems) for high-purity outputs .
  • Controlled Copolymerization : For derivatives, employ stepwise addition of monomers to regulate molecular weight and stereochemistry .

Q. Example Table: Flow Chemistry Parameters

ParameterOptimal RangeImpact on Yield
Residence Time10–15 minMaximizes conversion
Temperature25–30°CReduces degradation
Solvent Ratio (H₂O:EtOH)3:1Enhances solubility

Q. How should researchers handle safety and stability during experimental procedures involving this mixture?

  • Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. Avoid static discharge and open flames .
  • Storage : Store in airtight containers at room temperature (15–25°C) with desiccants to prevent hydrolysis of ester groups .
  • Decontamination : For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict stereochemical outcomes and intermolecular interactions?

  • Density Functional Theory (DFT) : Calculate energy minima for stereoisomers to predict dominant conformers. Compare with NMR/XRPD data to validate .
  • Molecular Dynamics (MD) : Simulate solvent effects on the mixture’s stability, focusing on hydrogen bonding between the carboxylic acid and aminopropyl groups .
  • Machine Learning : Train models on existing crystallographic data (e.g., SHELX-refined structures) to predict packing motifs .

Q. Example Table: Computational Parameters for DFT

ParameterSettingPurpose
Basis SetB3LYP/6-31G(d)Electron correlation
Solvation ModelCOSMO-RSSolvent interactions
Convergence Criteria1e⁻⁶ HartreeEnergy accuracy

Q. What strategies resolve contradictions in spectroscopic data between the two components?

  • Crystallographic Refinement : Use SHELXL to resolve ambiguous NOE signals or overlapping peaks in NMR by cross-validating with single-crystal X-ray data .
  • Chromatographic Separation : Employ chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers for individual spectroscopic analysis .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria or slow conformational exchanges .

Q. How can high-throughput experimentation (HTE) and machine learning optimize reaction conditions for derivative synthesis?

  • HTE Workflow : Use automated platforms to screen >100 conditions (e.g., catalysts, solvents) in parallel. Prioritize yield and enantiomeric excess (ee) as metrics .
  • Bayesian Optimization : Iteratively refine reaction parameters (e.g., pH, catalyst loading) using Gaussian processes to minimize experimental runs .
  • Heuristic Algorithms : Apply genetic algorithms to explore non-linear relationships between variables (e.g., pressure, stirring rate) .

Q. Example Table: Bayesian Optimization Results

IterationCatalyst Loading (%)ee (%)Yield (%)
157845
57.58562
106.29278

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.